1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane
CAS No.: 1039399-97-7
Cat. No.: VC11542049
Molecular Formula: C6H12BrFO2
Molecular Weight: 215.06 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1039399-97-7 |
|---|---|
| Molecular Formula | C6H12BrFO2 |
| Molecular Weight | 215.06 g/mol |
| IUPAC Name | 1-(2-bromoethoxy)-2-(2-fluoroethoxy)ethane |
| Standard InChI | InChI=1S/C6H12BrFO2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 |
| Standard InChI Key | MWUYQSFLAKMUHT-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCBr)OCCF |
Introduction
Structural and Chemical Identity
Nomenclature and Synonyms
The IUPAC name 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane systematically describes the compound’s structure. Common synonyms may include:
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2-Bromoethyl 2-(2-fluoroethoxy)ethyl ether
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1-Bromo-2-(2-fluoroethoxyethoxy)ethane
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-bromo-2-[2-(2-fluoroethoxy)ethoxy]ethane typically involves multi-step etherification and halogenation reactions. Two primary routes are explored below:
Williamson Ether Synthesis
This method employs a nucleophilic substitution reaction between a bromoethanol derivative and a fluoroethoxy-containing alkoxide. For example:
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Synthesis of 2-(2-Fluoroethoxy)ethanol:
Reacting 2-fluoroethanol with ethylene oxide under basic conditions yields 2-(2-fluoroethoxy)ethanol . -
Etherification with 1,2-Dibromoethane:
The alcohol is deprotonated using a base (e.g., K₂CO₃) and reacted with 1,2-dibromoethane to form the desired product .
Reaction Conditions:
Catalytic Addition of HBr to Vinyl Ethers
Inspired by the synthesis of 1-bromo-2-fluoroethane , this approach involves the liquid-phase addition of HBr to a fluorinated vinyl ether (e.g., 2-(2-fluoroethoxy)ethyl vinyl ether) in the presence of an O₂ catalyst. The reaction proceeds via radical intermediates, favoring anti-Markovnikov addition.
Key Parameters:
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Catalyst: O₂ (0.1–1 mol%)
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Solvent: Methylene chloride
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Temperature: 0–25°C
Physicochemical Properties
Physical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Weight | 215.06 g/mol |
| Boiling Point | Estimated 180–200°C (extrapolated) |
| Density | ~1.4 g/cm³ (similar to bromoethers) |
| Solubility | Miscible in polar aprotic solvents (DMF, DMSO) |
| LogP | ~1.6 (predicted) |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 3.6–3.8 ppm (m, –O–CH₂–CH₂–O–), δ 4.5 ppm (t, –CH₂Br), δ 4.8 ppm (dt, –O–CH₂–F)
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¹³C NMR: 70 ppm (–O–CH₂–), 35 ppm (–CH₂Br), 90 ppm (d, J = 170 Hz, –CH₂–F)
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MS (EI): m/z 215 [M]⁺, 137 [M–Br]⁺
Applications in Organic Synthesis
Alkylating Agent
The bromine atom’s electrophilic nature enables this compound to act as an alkylating agent in nucleophilic substitutions. For example, it can introduce fluoroethoxy chains into:
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Pharmaceuticals: Anticancer agents (e.g., fluorinated taxol derivatives)
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Agrochemicals: Herbicides with enhanced lipophilicity
Polymer Chemistry
As a monomer, it can be incorporated into fluorinated polyethers, imparting chemical resistance and low surface energy to materials used in coatings and membranes.
Future Directions
Process Optimization
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Continuous Flow Synthesis: Adapting the continuous process described for 1-bromo-2-fluoroethane could improve scalability and safety.
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Green Chemistry: Exploring biocatalysts for etherification to reduce reliance on hazardous solvents.
Novel Applications
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PET Imaging: Fluorine-18 labeled derivatives for positron emission tomography.
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Ionic Liquids: As a component of fluorine-containing electrolytes for batteries.
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